molecular formula C12H13ClFNO2 B15115232 N-(2-chloro-4-fluorophenyl)oxane-2-carboxamide

N-(2-chloro-4-fluorophenyl)oxane-2-carboxamide

Cat. No.: B15115232
M. Wt: 257.69 g/mol
InChI Key: WTHWXWXXIYVXQM-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)oxane-2-carboxamide is a chemical compound that belongs to the class of oxane carboxamides. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-fluorophenyl)oxane-2-carboxamide typically involves the reaction of 2-chloro-4-fluoroaniline with oxane-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, automated stirring, and temperature control systems. The purification process can also be enhanced by using high-performance liquid chromatography (HPLC) for efficient separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-fluorophenyl)oxane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxane-2-carboxylic acid derivatives.

    Reduction: Formation of this compound alcohol derivatives.

    Substitution: Formation of substituted phenyl oxane carboxamides.

Scientific Research Applications

N-(2-chloro-4-fluorophenyl)oxane-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluorophenyl)oxane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-4-fluorophenyl)oxane-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can interact with different molecular targets and pathways compared to other similar compounds.

Properties

Molecular Formula

C12H13ClFNO2

Molecular Weight

257.69 g/mol

IUPAC Name

N-(2-chloro-4-fluorophenyl)oxane-2-carboxamide

InChI

InChI=1S/C12H13ClFNO2/c13-9-7-8(14)4-5-10(9)15-12(16)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2,(H,15,16)

InChI Key

WTHWXWXXIYVXQM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C(=O)NC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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